

# (R)-2-(Aminomethyl)-1-N-Boc-piperidine CAS 683233-14-9 properties

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## Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-1-N-Boc-piperidine

Cat. No.: B112904

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## An In-depth Technical Guide on (R)-2-(Aminomethyl)-1-N-Boc-piperidine

Compound Identifier: **(R)-2-(Aminomethyl)-1-N-Boc-piperidine** CAS Number: 683233-14-9

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(R)-2-(Aminomethyl)-1-N-Boc-piperidine**. The document is intended for researchers, scientists, and drug development professionals who utilize chiral building blocks in organic and medicinal chemistry.

## Core Properties and Specifications

**(R)-2-(Aminomethyl)-1-N-Boc-piperidine** is a chiral piperidine derivative protected with a tert-butoxycarbonyl (Boc) group on the ring nitrogen. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.<sup>[1]</sup> The Boc group provides stability and allows for controlled reactions, while the chiral center is critical for developing enantiomerically pure compounds.<sup>[1]</sup>

## Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. Specific physical properties such as melting and boiling points are not consistently reported across public datasheets; enantiomers typically possess identical physical properties to their

counterparts (e.g., the (S)-enantiomer or the racemate), but this data is also not readily available.[\[2\]](#)[\[3\]](#)

Property	Value	Reference(s)
CAS Number	683233-14-9	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	214.30 g/mol	<a href="#">[4]</a>
IUPAC Name	tert-butyl (2R)-2-(aminomethyl)-1-piperidinecarboxylate	<a href="#">[7]</a>
Purity	≥95%	<a href="#">[7]</a>
Appearance	Data not available	
Storage Temperature	4°C, protect from light	<a href="#">[7]</a>
InChI Key	PTVRCUVHYMGECC-SECBINFHSA-N	<a href="#">[7]</a>
MDL Number	MFCD06659040	<a href="#">[5]</a>

## Safety and Handling

This compound is classified as harmful.[\[7\]](#) Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used. Work should be conducted in a well-ventilated area or chemical fume hood.

Hazard Information	Details	Reference(s)
GHS Pictogram	GHS07 (Harmful)	<a href="#">[7]</a>
Signal Word	Warning	<a href="#">[7]</a>
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)	<a href="#">[7]</a>
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	<a href="#">[7]</a>

## Spectroscopic Data (Predicted)

While specific, experimentally-derived spectra for this compound are not publicly available, the following sections describe the expected spectroscopic characteristics based on its molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (Proton NMR)	
Assignment	Expected Chemical Shift (δ) ppm
Boc group protons (-C(CH <sub>3</sub> ) <sub>3</sub> )	~1.45 (Singlet, 9H)
Piperidine ring protons (-CH <sub>2</sub> -)	1.50 - 1.90 (Multiplet, 6H)
Aminomethyl protons (-CH <sub>2</sub> -NH <sub>2</sub> )	2.60 - 2.90 (Multiplet, 2H)
Piperidine ring proton (-CH-)	4.00 - 4.20 (Multiplet, 1H)
Amine protons (-NH <sub>2</sub> )	Broad singlet, variable

<sup>13</sup> C NMR (Carbon NMR)	
Assignment	Expected Chemical Shift (δ) ppm
Boc group (-C(CH <sub>3</sub> ) <sub>3</sub> )	~28.5
Piperidine ring carbons (-CH <sub>2</sub> -)	20 - 45
Aminomethyl carbon (-CH <sub>2</sub> -NH <sub>2</sub> )	~46
Piperidine ring carbon (-CH-)	~55
Boc group (-C(CH <sub>3</sub> ) <sub>3</sub> )	~80.0
Carbonyl carbon (C=O)	~155.0

## Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Technique	Expected Characteristics
IR Spectroscopy	N-H stretch (amine): ~3300-3400 cm <sup>-1</sup> (two bands); C-H stretch (alkane): ~2850-2950 cm <sup>-1</sup> ; C=O stretch (carbamate): ~1680-1700 cm <sup>-1</sup> ; N-H bend (amine): ~1600 cm <sup>-1</sup>
Mass Spectrometry (ESI-MS)	[M+H] <sup>+</sup> : ~215.18; Fragmentation may show loss of the Boc group ([M-100+H] <sup>+</sup> ) at ~115.12 and/or loss of isobutylene ([M-56+H] <sup>+</sup> ) at ~159.14

## Experimental Protocols

Detailed experimental protocols for the synthesis and application of this class of compounds are provided below.

### Representative Synthesis of a Chiral N-Boc-Piperidine Derivative

While a specific protocol for CAS 683233-14-9 is not publicly documented, the following multi-step procedure for a similar chiral piperidine starting from L-glutamic acid illustrates a common synthetic strategy.

#### Step 1: Esterification

- L-glutamic acid is converted to its corresponding dimethyl ester using thionyl chloride in methanol at 0°C to room temperature.

#### Step 2: N-Boc Protection

- The resulting dimethyl ester is dissolved in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Triethylamine, di-tert-butyl dicarbonate ( $(\text{Boc})_2\text{O}$ ), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
- The reaction is stirred at room temperature for several hours. After workup, the N-Boc protected diester is purified by column chromatography.

#### Step 3: Reduction to Diol

- The N-Boc protected diester is dissolved in methanol.
- Sodium borohydride ( $\text{NaBH}_4$ ) is added portion-wise at room temperature to reduce both ester groups to hydroxyl groups, yielding the corresponding diol.
- The product is purified by column chromatography.

#### Step 4: Ditosylation

- The purified diol is dissolved in  $\text{CH}_2\text{Cl}_2$  at  $0^\circ\text{C}$ .
- Triethylamine, p-toluenesulfonyl chloride (TsCl), and catalytic DMAP are added. The reaction is warmed to room temperature and stirred for 1-2 hours.
- The resulting ditosylate is typically used in the next step without further purification after aqueous workup.

#### Step 5: Cyclization

- The crude ditosylate is reacted with a primary amine (e.g., benzylamine) in a suitable solvent to induce cyclization via intramolecular nucleophilic substitution, forming the piperidine ring.
- The final product is purified by column chromatography.

## Application in Solid-Phase Peptide Synthesis (SPPS)

**(R)-2-(Aminomethyl)-1-N-Boc-piperidine** serves as a bifunctional building block to introduce conformational constraints in peptides. The following protocol outlines its incorporation into a peptide sequence via Fmoc-based SPPS.

#### Step 1: Resin Preparation

- Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

#### Step 2: Coupling of the Building Block

- This protocol assumes coupling to a carboxylic acid group on the resin-bound peptide. Ensure the N-terminal Fmoc group of the preceding amino acid has been removed.
- In a separate vial, dissolve **(R)-2-(Aminomethyl)-1-N-Boc-piperidine** (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in a minimal amount of DMF.

- Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
- Add the activated solution to the resin and agitate the reaction mixture for 2-4 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.
- After complete coupling, drain the solution and wash the resin thoroughly with DMF and  $\text{CH}_2\text{Cl}_2$ .

### Step 3: Final Cleavage and Deprotection

- After peptide synthesis is complete, wash the resin with  $\text{CH}_2\text{Cl}_2$  and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.

## Analytical Characterization Protocol

Objective: To confirm the identity and purity of the synthesized compound.

### Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

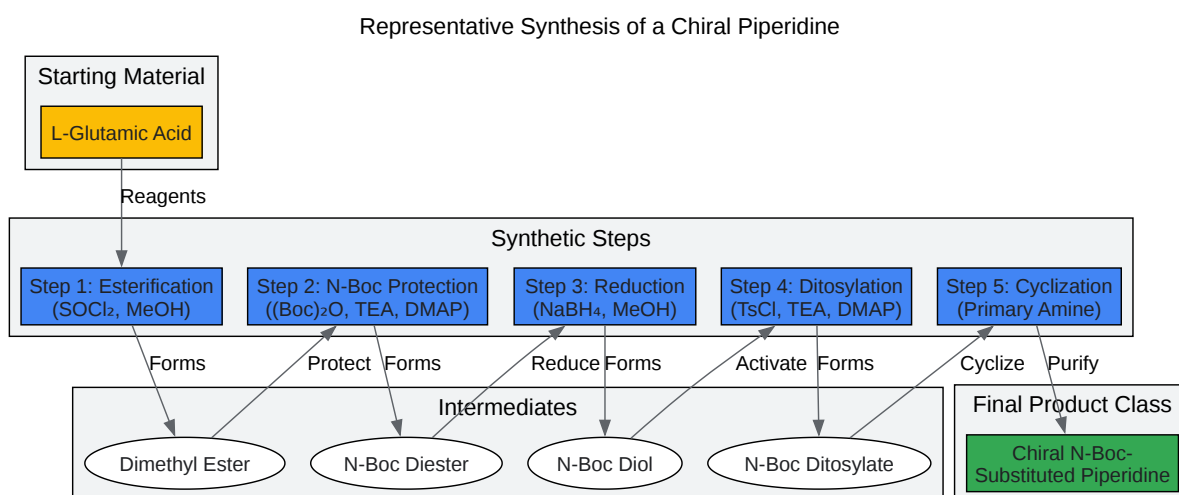
- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **$^1\text{H}$  NMR Parameters:** Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Parameters:** Acquire the spectrum using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.

### Method 2: Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
- Instrument Parameters (ESI): Use Electrospray Ionization (ESI) in positive ion mode. The analysis will confirm the molecular weight via the  $[M+H]^+$  adduct.

## Visualized Workflows

The following diagrams illustrate key processes related to the synthesis and analysis of **(R)-2-(Aminomethyl)-1-N-Boc-piperidine**.

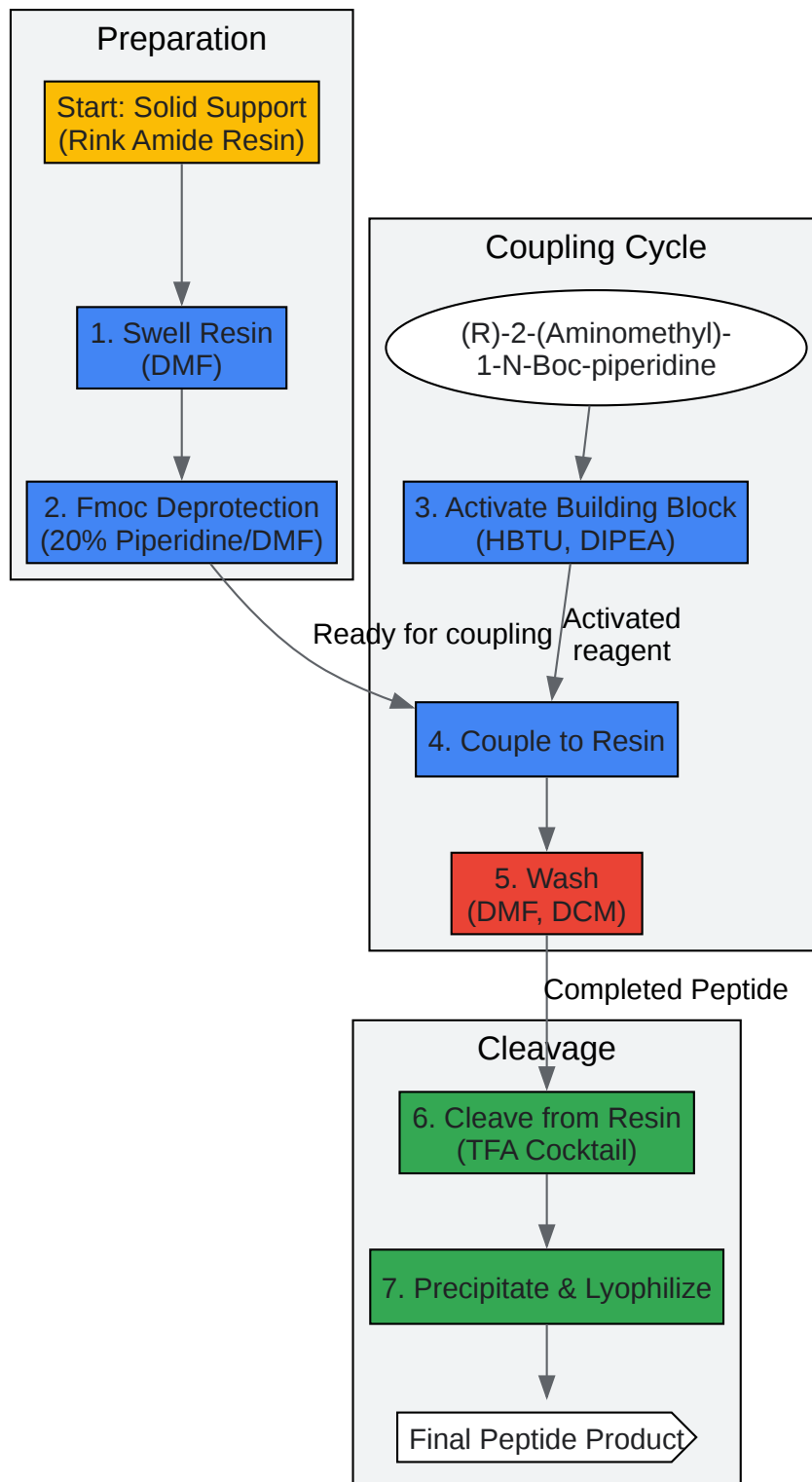


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Caption: A representative synthetic pathway for chiral piperidine derivatives.

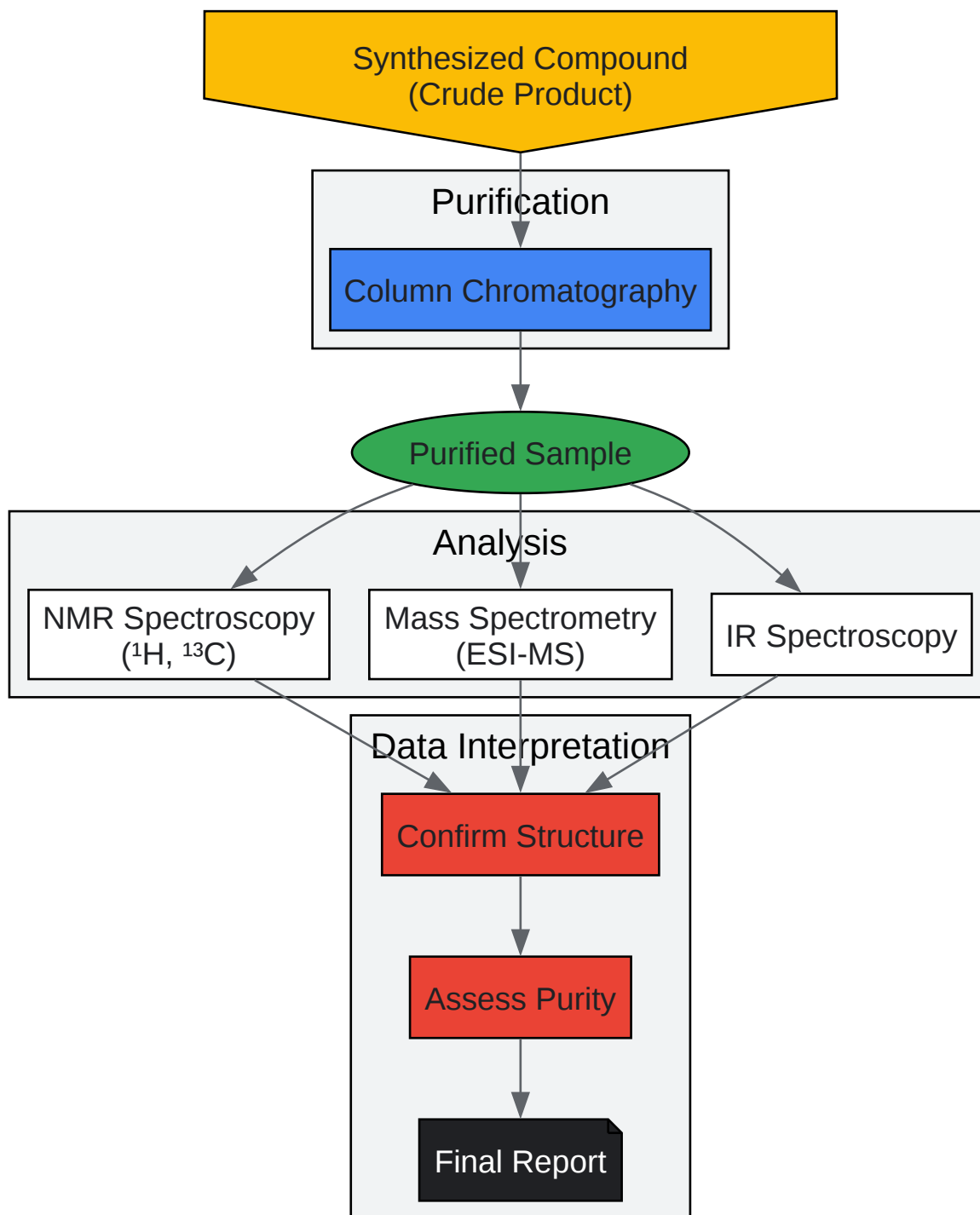


## Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

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Caption: Workflow for incorporating the building block into a peptide via SPPS.

## Analytical Characterization Workflow



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Caption: Workflow for the analytical characterization of the final compound.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)